{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methanol
Description
The compound “{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methanol” is a pyrrole-derived molecule with a hydroxymethyl (-CH2OH) functional group at the 3-position of the pyrrole ring. Its structure features two aromatic substituents: a 4-(methylsulfonyl)phenyl group at the 5-position and a 3-(trifluoromethyl)phenyl group at the 1-position. The methyl group at the 2-position further modulates steric and electronic properties.
Key physicochemical properties include:
- Molecular Formula: C28H24F3NO4S (based on its benzoate ester precursor ).
- Molar Mass: 527.55 g/mol (calculated for the ester form; the methanol derivative would have a slightly lower mass due to ester hydrolysis).
- Synthesis: Likely derived from the hydrolysis of its benzoate ester analog, “{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate” (CAS 338749-83-0), which involves replacing the 4-methylbenzoate group with a hydroxymethyl moiety .
Properties
IUPAC Name |
[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3S/c1-13-15(12-25)10-19(14-6-8-18(9-7-14)28(2,26)27)24(13)17-5-3-4-16(11-17)20(21,22)23/h3-11,25H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRHGEZGIVBDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123173 | |
| Record name | 2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338749-54-5 | |
| Record name | 2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338749-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methanol is a complex organic molecule with potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C27H20Cl2F3NO4S
- Molecular Weight : 582.42 g/mol
- CAS Number : Not specified in the available data.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, compounds with methylsulfonyl and trifluoromethyl substituents have shown promising results in inhibiting various cancer cell lines. In particular, the presence of the methylsulfonyl group has been associated with enhanced activity against certain types of cancer, likely due to its influence on the compound's interaction with biological targets.
Key Findings :
- IC50 Values : Compounds related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.
- Mechanism of Action : These compounds may act by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory effects. Similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Studies :
- A related compound demonstrated selective inhibition of COX-2 (IC50 = 0.25 µM), suggesting that this compound may exhibit similar properties, potentially reducing inflammation without affecting COX-1 significantly .
Synthesis
The synthesis of this compound involves several chemical reactions that strategically introduce the desired functional groups while maintaining structural integrity.
General Synthetic Route:
- Starting Materials : The synthesis typically begins with commercially available precursors containing the pyrrole moiety.
- Functionalization : Key steps include the introduction of methylsulfonyl and trifluoromethyl groups through electrophilic substitution reactions.
- Final Steps : The final product is obtained through selective reduction processes to yield the methanol derivative.
Case Studies
Several case studies highlight the biological activities of similar compounds:
-
Study on Anticancer Properties :
- A study assessed a series of pyrrole-based compounds for their anticancer efficacy against breast cancer cells.
- Results indicated that modifications at the 5-position significantly enhanced cytotoxicity, correlating with structural features similar to those found in this compound.
- Inflammation Model :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the provided evidence:
*Note: Molecular formula and molar mass for the target compound are inferred from its benzoate ester precursor . †Estimated after hydrolysis of the ester group.
Structural and Functional Differences
Pyrazole derivatives (e.g., ) introduce an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. Triazole analogs (e.g., ) exhibit higher metabolic stability due to their aromatic stability and resistance to oxidation.
Substituent Effects :
- Trifluoromethyl (-CF3) : Present in all compounds, this group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
- Sulfonyl vs. Sulfanyl : The target’s methylsulfonyl group (-SO2CH3) is strongly electron-withdrawing, improving solubility and electrostatic interactions, whereas sulfanyl (-S-) in is less polar but may participate in redox reactions.
- Hydroxymethyl (-CH2OH) : Common in the target and , this group increases hydrophilicity and enables prodrug strategies (e.g., ester-to-alcohol conversion ).
Bioactivity and Hazards: The pyrazole derivative is classified as an irritant (Xi), suggesting reactive intermediates may form during metabolism. Urea-containing compounds (e.g., ) show enhanced binding to enzymes like kinase targets due to hydrogen-bond donor-acceptor pairs.
Research Findings and Implications
- Solubility : The target’s hydroxymethyl and sulfonyl groups likely improve aqueous solubility compared to its ester precursor, critical for oral bioavailability .
- Drug Design : Structural comparisons suggest that replacing pyrazole with pyrrole (as in the target) could reduce metabolic degradation while maintaining target engagement.
- Safety : The irritant nature of highlights the need for protective modifications (e.g., prodrug strategies) in analogs with reactive hydroxymethyl groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {compound}, and what key intermediates are involved?
- Methodological Answer : The synthesis of {compound} can be approached via multi-step protocols. A common strategy involves coupling pyrrole precursors with substituted phenyl groups. For example, chlorinated intermediates (e.g., 2-chloro-1-{...}-ethanone) can react with methylsulfonyl and trifluoromethylphenyl moieties under basic conditions (e.g., K₂CO₃ in DMSO at 45–50°C) to form the pyrrole core . Key intermediates include halogenated ketones and aryl sulfonyl derivatives, which are critical for introducing substituents at the 1- and 5-positions of the pyrrole ring .
Q. What analytical techniques are recommended for confirming the structure and purity of {compound}?
- Methodological Answer :
- X-ray crystallography is definitive for structural confirmation, especially for resolving stereochemical ambiguities in the pyrrole and substituent orientations .
- NMR spectroscopy (¹H/¹³C, DEPT, COSY) is essential for verifying substituent integration and coupling patterns, particularly for distinguishing methylsulfonyl and trifluoromethyl groups.
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity, while recrystallization from ethanol or 2-propanol improves crystalline quality .
Q. What are the recommended protocols for assessing the chemical stability of {compound} under various storage conditions?
- Methodological Answer : Accelerated stability studies should be conducted under ICH guidelines:
- Store samples in inert atmospheres (argon/vacuum) at 4°C, 25°C, and 40°C.
- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) to track impurity profiles.
- Assess hygroscopicity by exposing the compound to controlled humidity (e.g., 75% RH) and analyzing mass changes .
Advanced Research Questions
Q. How can computational methods like DFT be utilized to predict the electronic properties and reactivity of {compound}?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model:
- Electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrrole ring and substituents.
- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling or oxidation reactions.
- Solvent effects (e.g., PCM models) to simulate reaction environments. These insights guide synthetic optimization and mechanistic studies .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of {compound} derivatives?
- Methodological Answer :
- Substituent variation : Systematically modify the methylsulfonyl, trifluoromethyl, or pyrrole-methyl groups. For example, replace methylsulfonyl with sulfonamide to assess solubility effects.
- Biological assays : Use enzyme inhibition (e.g., kinase assays) and receptor-binding studies (radioligand displacement) to quantify activity. Cross-reference with cytotoxicity data (MTT assays) to identify selective analogs .
- QSAR modeling : Correlate substituent parameters (Hammett σ, logP) with bioactivity to prioritize derivatives .
Q. What strategies are effective in addressing discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Solvent correction : Use computational tools (e.g., ACD/Labs) to adjust for solvent-induced shifts (e.g., DMSO vs. CDCl₃).
- Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR or molecular dynamics simulations.
- Experimental validation : Compare with structurally characterized analogs (e.g., crystal structures of related pyrroles) to resolve ambiguities .
Q. When encountering contradictory results in biological assays (e.g., varying IC₅₀ values across studies), what methodological approaches should be taken to resolve these inconsistencies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound concentrations.
- Purity verification : Re-analyze batches via HPLC to rule out degradation products.
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .
Q. What reaction parameters (e.g., solvent, temperature, catalyst) are critical in optimizing the yield of {compound} during large-scale synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance solubility of aryl intermediates but may require strict anhydrous conditions.
- Temperature control : Maintain 45–50°C during nucleophilic substitutions to minimize side reactions.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings of aryl boronic acids to the pyrrole core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
